molecular formula C11H22NO6PS B14445106 L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- CAS No. 74107-58-7

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)-

Katalognummer: B14445106
CAS-Nummer: 74107-58-7
Molekulargewicht: 327.34 g/mol
InChI-Schlüssel: WKYUDFRULLRVTE-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- is a derivative of the essential amino acid L-Valine. This compound is characterized by the presence of a diethoxyphosphinyl group and a thioacetyl group attached to the L-Valine backbone. L-Valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and muscle metabolism .

Vorbereitungsmethoden

The synthesis of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves several steps. One common method includes the reaction of L-Valine with diethoxyphosphinyl chloride and thioacetic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating protein synthesis and influencing metabolic pathways related to amino acid metabolism. The diethoxyphosphinyl and thioacetyl groups may also interact with specific enzymes or receptors, leading to changes in cellular function .

Eigenschaften

CAS-Nummer

74107-58-7

Molekularformel

C11H22NO6PS

Molekulargewicht

327.34 g/mol

IUPAC-Name

(2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H22NO6PS/c1-5-17-19(16,18-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI-Schlüssel

WKYUDFRULLRVTE-JTQLQIEISA-N

Isomerische SMILES

CCOP(=O)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O

Kanonische SMILES

CCOP(=O)(OCC)SCC(=O)NC(C(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.